molecular formula C15H17FN4O B8357495 1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone

1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone

Cat. No.: B8357495
M. Wt: 288.32 g/mol
InChI Key: JKYLHCCISUQFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-pyrazol-1-yl-ethanone is a useful research compound. Its molecular formula is C15H17FN4O and its molecular weight is 288.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone

InChI

InChI=1S/C15H17FN4O/c16-13-2-4-14(5-3-13)18-8-10-19(11-9-18)15(21)12-20-7-1-6-17-20/h1-7H,8-12H2

InChI Key

JKYLHCCISUQFGT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrazole (112.33 mg, 1.65 mmol) was dissolved in DMF (10 mL). K2CO3 (228.05 mg, 1.65 mmol) and 2-Chloro-1-[4-(4-fluoro-phenyl)-piperazin-1-yl]-ethanone (300 mg, 1.67 mmol) were added to it. The reaction was heated to 80° C. for 14 h. After completion, the reaction was cooled to room temperature, quenched with brine and then extracted with ethyl acetate. The organic layer was further washed with water (2×25 mL) and brine (2×25 mL) and dried over magnesium sulfate. The solvent was removed by rotary evaporation to give the crude product which was purified by column chromatography on silica gel using a solvent mixture (hexane/ethyl acetate=1/1) to afford the title compound as white solid. 1H NMR (400 MHz, CDCl3): 7.2-7.58 (d, 2H), 6.94-7.2 (t, 2H), 6.84-6.9 (dd, 2H), 6.32-6.36 (t, 1H), 5.6 (s, 2H), 3.76-3.82 (m, 2H), 3.68-3.74 (m, 2H), 3.04-3.1 (m, 2H), 3.0-3.04 (m, 2H). 13C NMR (400 MHz, CDCl3):165, 158, 146.5, 140, 130, 118.4, 118.2, 116, 115.8, 107, 54, 51, 50.8 45.8, 42.8.
Quantity
112.33 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
228.05 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two

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